
2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane (TMCPF) is an organic compound consisting of a cyclopentadiene ring with a trimethylsilyl substituent on one of the double bond carbons, and a fluoren-9-yl substituent on the other double bond carbon. It is a highly stable, non-polar compound, and has a wide range of applications in the scientific and industrial fields.
Wirkmechanismus
The mechanism of action of 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane is not fully understood. However, it is believed that it acts as a Lewis acid, forming a complex with a Lewis base such as an amine or alcohol. This complex then undergoes a nucleophilic substitution reaction, forming an intermediate that can then undergo a rearrangement reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane are not well understood. However, studies have shown that 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane can have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This suggests that 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane in laboratory experiments is its high stability. It is non-toxic, non-volatile, and non-reactive, making it ideal for use in a variety of laboratory experiments. However, 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane is also relatively expensive, and its synthesis can be difficult to perform.
Zukünftige Richtungen
Future research into 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane may focus on further exploring its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research may be conducted into its potential use as a ligand in transition metal catalysis and organometallic chemistry. Other potential areas of research include its use as a catalyst in the synthesis of polymers and polyurethanes, and its potential use as a fuel additive.
Synthesemethoden
2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction, the Wittig reaction, and the Grignard reaction. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic ring with an alkyl halide, and can be used to form 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane from 9-fluorenyl bromide and cyclopentadiene. The Wittig reaction involves the reaction of an aldehyde with a phosphonium salt, and can be used to form 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane from 9-fluorenylaldehyde and trimethylsilylcyclopentadiene. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone, and can be used to form 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane from 9-fluorenylmethylmagnesium bromide and cyclopentadiene.
Wissenschaftliche Forschungsanwendungen
2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane has many applications in the scientific research field. It has been used as a ligand in transition metal catalysis, to form complexes with metals such as palladium, platinum, and nickel. It has also been used as a ligand in organometallic chemistry, to form complexes with metals such as cobalt and iron. 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane has also been used in the synthesis of polymers, and as a catalyst in the synthesis of polyurethanes.
Eigenschaften
IUPAC Name |
[3-[2-(9H-fluoren-9-yl)propan-2-yl]cyclopenta-1,4-dien-1-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Si/c1-24(2,17-14-15-18(16-17)25(3,4)5)23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-17,23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAKCBNWYFLEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C=CC(=C1)[Si](C)(C)C)C2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

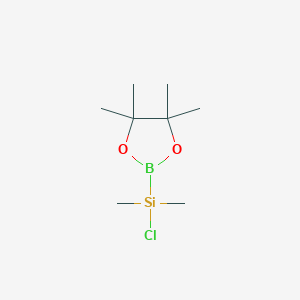
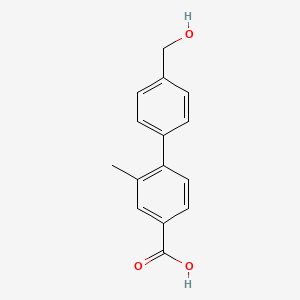
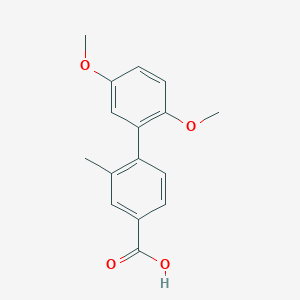

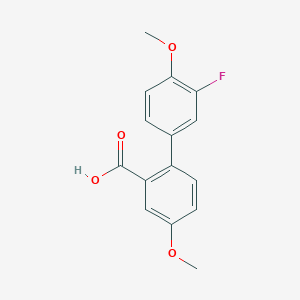

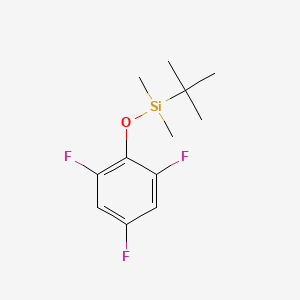

![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)




